molecular formula C6H6N2OS B1586464 3,5-Dimethyl-4-isoxazolyl isothiocyanate CAS No. 321309-27-7

3,5-Dimethyl-4-isoxazolyl isothiocyanate

Cat. No.: B1586464
CAS No.: 321309-27-7
M. Wt: 154.19 g/mol
InChI Key: VEJISXGKUSXQBS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-isoxazolyl isothiocyanate is a chemical compound characterized by the presence of an isoxazole ring substituted with dimethyl groups at positions 3 and 5, and an isothiocyanate group at position 4.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-isoxazolyl isothiocyanate typically involves the reaction of 3,5-dimethyl-4-isoxazolylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

3,5-Dimethyl-4-isoxazolylamine+Thiophosgene3,5-Dimethyl-4-isoxazolyl isothiocyanate+HCl\text{3,5-Dimethyl-4-isoxazolylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethyl-4-isoxazolylamine+Thiophosgene→3,5-Dimethyl-4-isoxazolyl isothiocyanate+HCl

Industrial production methods may involve the use of alternative reagents and catalysts to optimize yield and purity. For instance, the use of metal-free synthetic routes has been explored to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

3,5-Dimethyl-4-isoxazolyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-isoxazolyl isothiocyanate exerts its effects involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target’s structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or protein labeling .

Comparison with Similar Compounds

3,5-Dimethyl-4-isoxazolyl isothiocyanate can be compared with other isoxazole derivatives and isothiocyanate-containing compounds. Similar compounds include:

Properties

IUPAC Name

4-isothiocyanato-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-4-6(7-3-10)5(2)9-8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJISXGKUSXQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379847
Record name 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-27-7
Record name 3,5-DIMETHYL-4-ISOXAZOLYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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